molecular formula C20H21N3O B295932 (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one

Cat. No.: B295932
M. Wt: 319.4 g/mol
InChI Key: QYMCNYCVNIZQFJ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one, also known as P5, is a novel small molecule that has been found to have potential therapeutic properties. It is a member of the imidazolone family and has been studied extensively in recent years due to its interesting chemical structure and potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is still under investigation, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in lab experiments. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several potential future directions for research on (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in other disease states such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one involves the reaction of 4-methylbenzaldehyde and propylamine with imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The resulting compound is then purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, specifically against breast cancer cells, through the induction of apoptosis. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one

InChI

InChI=1S/C20H21N3O/c1-3-13-21-20-22-18(14-16-7-5-4-6-8-16)19(24)23(20)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3,(H,21,22)/b18-14-

InChI Key

QYMCNYCVNIZQFJ-JXAWBTAJSA-N

Isomeric SMILES

CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C

SMILES

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C

Canonical SMILES

CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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